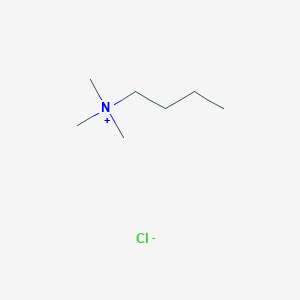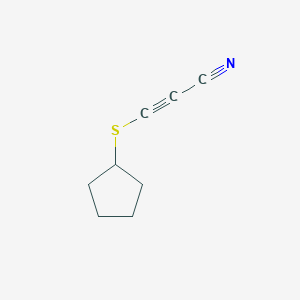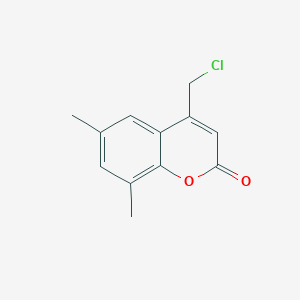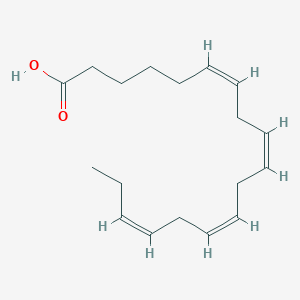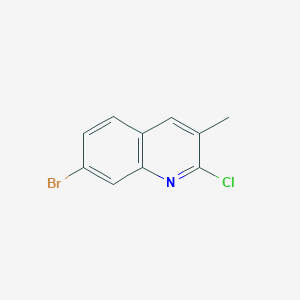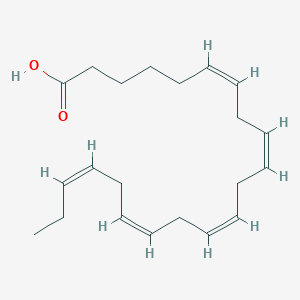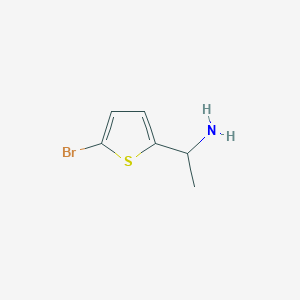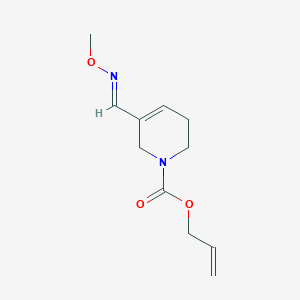
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, it is believed to act as a chelating ligand, forming a coordination complex with a metal catalyst. This complex then undergoes various reactions, leading to the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. However, it has been shown to be non-toxic and has low environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ability to act as an effective ligand in metal-catalyzed reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain reactions, and further studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research is its use in the synthesis of biologically active compounds, including pharmaceuticals. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research, such as catalysis and materials science.
Méthodes De Synthèse
The synthesis of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at a temperature of around 50-70°C. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, it has been studied for its potential use in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
145071-36-9 |
|---|---|
Nom du produit |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
Clé InChI |
FIBWODBLQWJUIU-XYOKQWHBSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
SMILES canonique |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Autres numéros CAS |
145071-36-9 |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-propenyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



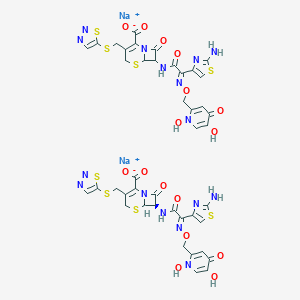
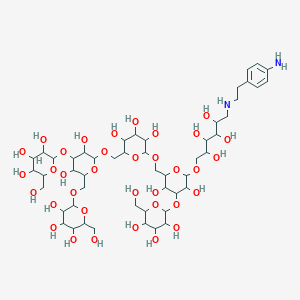

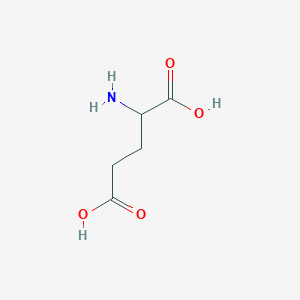
![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)

